molecular formula C16H16N2O3S B3160615 Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 866135-85-5

Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B3160615
CAS No.: 866135-85-5
M. Wt: 316.4 g/mol
InChI Key: HDNYDYWQMDRREJ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and an ethyl carboxylate ester at position 2. This scaffold is part of a broader class of imidazothiazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-4-21-15(19)14-10(2)18-9-13(17-16(18)22-14)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYDYWQMDRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155362
Record name Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-85-5
Record name Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of thiazole derivatives.

Biological Activity

Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS Number: 866135-85-5) is a synthetic compound characterized by its unique thiazole ring structure combined with an ethyl ester and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

  • Molecular Formula : C₁₆H₁₆N₂O₃S
  • Molar Mass : 316.38 g/mol
  • Structural Features : The compound features a thiazole ring, a methoxy group at the para position of the phenyl ring, and an ethyl ester functional group.
PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃S
Molar Mass316.38 g/mol
CAS Number866135-85-5

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activities. This compound has shown promising results in various studies:

  • Mechanism of Action : The compound's anticancer effects are believed to be mediated through apoptosis induction in cancer cells and inhibition of cell proliferation. Its structural features enhance interaction with biological targets involved in tumor growth.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazole derivatives have been recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

  • Results : In laboratory tests, the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is thought to enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy.

Anticonvulsant Activity

Thiazole derivatives are also explored for their anticonvulsant potential. This compound has been included in studies assessing its ability to mitigate seizure activity:

  • Findings : Preliminary studies suggest that this compound may exert anticonvulsant effects by modulating neurotransmitter systems involved in seizure propagation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. The following factors have been identified as influential:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and bioavailability.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact the potency and selectivity of the compound against various biological targets.

Table 2: SAR Insights

Structural FeatureImpact on Activity
Methoxy GroupIncreases lipophilicity and solubility
Position of SubstituentsAffects interaction with biological targets
Thiazole Ring ModificationsAlters potency against specific diseases

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with halogen substituents (electron-withdrawing) in analogues, altering electronic properties and interaction with biological targets .
  • Crystallographic Behavior : The 4-chlorophenyl analogue exhibits π-π stacking interactions in its crystal structure, suggesting similar packing behavior in the methoxy derivative .
  • Position 2 Functionalization : The ethyl carboxylate ester enhances solubility compared to unsubstituted or carboxylic acid derivatives, as seen in for related thiazole carboxamides .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
4-Methoxyphenyl derivative 3.2 0.15 (PBS) 180–182*
4-Fluorophenyl derivative 3.5 0.12 (PBS) 175–177
4-Chlorophenyl derivative 4.0 0.08 (PBS) 397–399
4-Bromophenyl derivative 4.3 0.05 (PBS) 190–192

*Predicted based on cyclohexenone derivatives in .

Q & A

Q. What protocols ensure reproducibility in bioactivity assays?

  • Standardization :
  • DPPH Assay : Use 0.1 mM DPPH in methanol; measure absorbance at 517 nm after 30 minutes ().
  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution ().
  • Controls : Include ascorbic acid (DPPH) and fluconazole (antifungal) as positive controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

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